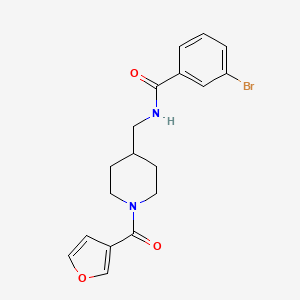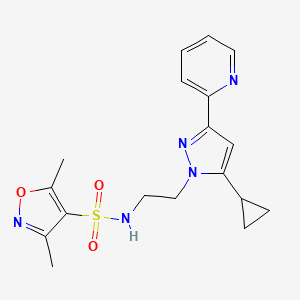
2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-, also known as 7-hydroxy-5-methyl-3-phenyl-2H-chromen-2-one, is a compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyranone structure. This particular compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- typically involves the condensation of phenolic compounds with β-keto esters under acidic or basic conditions. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with phenylacetic acid in the presence of a catalyst such as piperidine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve Lewis acids like aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted coumarins.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in developing anticoagulant drugs and anti-inflammatory agents.
Industry: Utilized in the production of dyes and optical brighteners.
Mécanisme D'action
The biological activity of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as cyclooxygenase, thereby exerting anti-inflammatory effects. Additionally, it can scavenge free radicals, contributing to its antioxidant properties .
Comparaison Avec Des Composés Similaires
7-Hydroxy-4-methylcoumarin: Shares a similar core structure but lacks the phenyl group.
7-Methoxycoumarin: Similar structure with a methoxy group instead of a hydroxy group.
3-Phenylcoumarin: Similar structure but lacks the hydroxy and methyl groups.
Uniqueness: 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is unique due to the combination of its hydroxy, methyl, and phenyl substituents, which contribute to its distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
20050-76-4 |
|---|---|
Formule moléculaire |
C16H12O3 |
Poids moléculaire |
252.269 |
Nom IUPAC |
7-hydroxy-5-methyl-3-phenylchromen-2-one |
InChI |
InChI=1S/C16H12O3/c1-10-7-12(17)8-15-13(10)9-14(16(18)19-15)11-5-3-2-4-6-11/h2-9,17H,1H3 |
Clé InChI |
GHTXLYXNYNVWHU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1C=C(C(=O)O2)C3=CC=CC=C3)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2993214.png)
![2-[(4-bromophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2993215.png)
![2-[2-(4-fluorophenoxy)ethyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2993216.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpropane-2-sulfonamide](/img/structure/B2993217.png)
![4-(dimethylsulfamoyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2993219.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2993224.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2993225.png)

![1-(4-fluorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2993227.png)
![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993230.png)


